molecular formula C16H21N5O B6428717 3-cyclopentyl-1-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}urea CAS No. 2034290-70-3

3-cyclopentyl-1-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}urea

Cat. No.: B6428717
CAS No.: 2034290-70-3
M. Wt: 299.37 g/mol
InChI Key: ONABUUVSXYCUBC-UHFFFAOYSA-N
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Description

3-cyclopentyl-1-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}urea is a complex organic compound that features a cyclopentyl group, a pyrazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-1-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}urea typically involves multiple steps, starting from commercially available precursors. The final step involves the formation of the urea moiety through the reaction of an amine with an isocyanate or carbodiimide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-1-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}urea can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 3-cyclopentyl-1-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}urea involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopentyl-1-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}urea is unique due to the combination of its cyclopentyl, pyrazole, and pyridine moieties. This unique structure allows for specific interactions with biological targets and provides distinct chemical reactivity compared to similar compounds .

Properties

IUPAC Name

1-cyclopentyl-3-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-21-11-13(10-19-21)15-8-12(6-7-17-15)9-18-16(22)20-14-4-2-3-5-14/h6-8,10-11,14H,2-5,9H2,1H3,(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONABUUVSXYCUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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